molecular formula C16H21N3O2 B3948064 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B3948064
M. Wt: 287.36 g/mol
InChI Key: FBPUCVSSCUIVFB-UHFFFAOYSA-N
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Description

2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription, and neuronal function. This compound has emerged as a critical pharmacological tool for investigating the pathogenesis and potential treatment strategies for neurodegenerative diseases like Alzheimer's , where GSK-3β hyperactivity is implicated in tau hyperphosphorylation and amyloid-beta pathology. Its research utility extends to oncology, where it is used to study the Wnt/β-catenin signaling pathway , as inhibition of GSK-3β prevents the degradation of β-catenin, leading to its accumulation and subsequent activation of target genes involved in cell proliferation and survival. Furthermore, recent studies have explored its efficacy in models of glioblastoma , demonstrating its potential to induce apoptosis and inhibit tumor growth by modulating key survival pathways. By providing highly specific inhibition of GSK-3β, this compound enables researchers to dissect complex kinase-driven processes in neurobiology, stem cell regulation, and cancer biology, making it an invaluable asset for fundamental and translational research.

Properties

IUPAC Name

2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12(20)16-17-13-7-3-4-8-14(13)19(16)11-15(21)18-9-5-2-6-10-18/h3-4,7-8,12,20H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPUCVSSCUIVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic molecule that features a benzimidazole core, a piperidine moiety, and a hydroxyethyl substituent. Its molecular formula is C₁₆H₂₁N₃O₂, with a molecular weight of 287.36 g/mol. This structural composition suggests potential interactions with various biological targets, making it an intriguing candidate for pharmaceutical applications.

Structural Characteristics

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to simpler analogs. The benzimidazole ring is known for its diverse biological activities, including enzyme inhibition, antimicrobial effects, and potential anticancer properties.

Feature Description
Core Structure Benzimidazole
Substituents Hydroxyethyl, Piperidine
Molecular Formula C₁₆H₂₁N₃O₂
Molecular Weight 287.36 g/mol

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activity. Research has shown that benzimidazole derivatives can act as effective inhibitors of various enzymes and possess antimicrobial properties.

Enzyme Inhibition

Benzimidazole derivatives have been extensively studied for their ability to inhibit enzymes such as β-glucuronidase. For instance, compounds with similar structures have demonstrated IC50 values ranging from 4.48 to 46.12 μM against β-glucuronidase, indicating their potential as enzyme inhibitors .

Antimicrobial Properties

Research on related benzimidazole compounds has revealed notable antimicrobial activity against protozoa like Trypanosoma cruzi and Trichomonas vaginalis. For example, a derivative was reported to exhibit significant activity against both protozoa in vitro .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored. Some compounds have shown moderate in vitro antineoplastic activity against leukemia cell lines, suggesting that this compound may have similar therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation of Benzimidazole Derivatives
    • A study synthesized various benzimidazole derivatives and evaluated their biological activities. The results indicated that specific structural modifications could enhance their potency against targeted enzymes .
  • Antineoplastic Activity
    • A research project on pyrido[1,2-a]benzimidazoles found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, reinforcing the potential of related compounds in cancer therapy .
  • Inhibitory Activity Against β-glucuronidase
    • A series of benzimidazole derivatives were synthesized and tested for their inhibitory effects on β-glucuronidase. Compounds showed IC50 values significantly lower than the standard inhibitor D-saccharic acid 1,4-lactone .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate potential applications in the development of novel therapeutic agents. Benzimidazole derivatives are known for their diverse pharmacological properties, including:

  • Anticancer Activity : Studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties : Benzimidazoles have been reported to exhibit antimicrobial activity. The presence of the piperidine moiety may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial strains .

Neuropharmacology

The piperidine group in this compound is often associated with neuroactive properties. Research indicates that compounds containing piperidine can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Enzyme Inhibition

Benzimidazole derivatives have been identified as inhibitors of various enzymes, including kinases and phosphodiesterases. The specific interactions of this compound with target enzymes could lead to the development of new therapeutic agents for diseases where these enzymes play a critical role .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of benzimidazole derivatives revealed that modifications to the benzimidazole nucleus significantly affected cytotoxicity against human cancer cell lines. The introduction of a piperidine group was found to enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Neuropharmacological Effects

In a preclinical study assessing the anxiolytic effects of various benzimidazole derivatives, one compound demonstrated significant reductions in anxiety-like behavior in animal models. This suggests that similar compounds could be explored for their potential use in treating anxiety disorders, leveraging their ability to modulate neurotransmitter systems .

Comparison with Similar Compounds

Piperidinyl vs. Aryl/Aryloxy Substitutions
  • Patel et al. synthesized 2-(aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives, where aryl groups (e.g., nitro, methoxy) conferred cytotoxic activity against VERO and NCI cell lines . The target compound’s piperidinyl group may enhance CNS penetration compared to bulky aryl substituents.
Cytotoxicity and Anticancer Potential
  • The target compound’s piperidinyl group could modulate interactions with kinase targets (e.g., IGF-1R inhibitors like BMS-695735 ), though direct data is lacking.
Antifungal and Anticonvulsant Profiles
  • Sertaconazole : A benzimidazole antifungal agent with a chlorophenyl-imidazole structure . The target compound’s hydroxyethyl group may reduce lipophilicity compared to sertaconazole’s dichlorophenyl moiety.
  • Benzimidazole Thioureas : Exhibited anticonvulsant activity in MES and PTZ models . The piperidinyl ketone in the target compound may similarly target ion channels or neurotransmitter receptors.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to sulfur-containing analogs (e.g., 2-(butylthio)-1H-benzimidazole) .
  • Melting Points : Benzimidazole derivatives with nitro groups (e.g., 210–212°C for (E)-naphthalen-2-yl derivatives ) suggest higher crystallinity, while the target compound’s piperidinyl group may lower melting points due to conformational flexibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Route 1 : React 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with a hydroxyethyl-substituted benzimidazole derivative in dioxane under reflux (16 hours) with anhydrous K₂CO₃. Purify via recrystallization (ethanol) to achieve ~84% yield .
  • Route 2 : Use coupling agents in DMF, monitored by TLC, followed by column chromatography for isolation .
    • Key Parameters : Optimize reaction time (12–24 hours), solvent polarity (dioxane > DMF), and stoichiometric ratios (1:1.2 for nucleophilic substitution) to maximize yield.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Characterization Workflow :

  • 1H/13C NMR : Identify protons (e.g., hydroxyethyl δ 1.2–1.5 ppm, piperidinyl δ 3.0–3.5 ppm) and carbons (e.g., ketone C=O at ~200 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 342.18) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Approach :

  • Standardize Assays : Use cell lines (e.g., NCI-65) with consistent viability protocols (e.g., XTT assays) .
  • Control for Impurities : Validate purity via HPLC and compare with structurally analogous compounds (e.g., piperazine vs. piperidine derivatives) .
  • Mechanistic Studies : Perform molecular docking to assess binding affinity variations (e.g., VEGFR2 vs. COX-2 targets) .

Q. What strategies improve solubility and pharmacokinetic properties for in vivo applications?

  • Solubility Enhancement :

  • Chemical Modification : Esterify the hydroxyethyl group (e.g., acetate prodrugs) or introduce sulfonate salts .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to increase bioavailability .
    • ADME Optimization : Reduce logP values by substituting the benzimidazole ring with polar groups (e.g., -OH, -NH₂), improving aqueous solubility by 3-fold .

Q. How does the piperidinyl group influence target selectivity compared to other heterocycles?

  • Structural Insights :

  • Binding Affinity : The piperidinyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., IGF-1R inhibition IC₅₀ = 12 nM vs. 45 nM for pyrrolidine analogs) .
  • Conformational Flexibility : Piperidine’s chair conformation allows better alignment with biological targets than rigid aromatic heterocycles .
    • Comparative Data :
HeterocycleTarget (IC₅₀)Selectivity Ratio (vs. Off-Targets)
Piperidine12 nM8:1 (IGF-1R vs. EGFR)
Pyrrolidine45 nM3:1
Data derived from kinase inhibition assays .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity profiles for this compound?

  • Root Causes :

  • Assay Variability : Differences in cell viability protocols (MTT vs. XTT) can alter IC₅₀ values by up to 40% .
  • Metabolic Interference : The hydroxyethyl group may interact with mitochondrial dehydrogenases, skewing XTT results .
    • Resolution : Validate findings using orthogonal assays (e.g., clonogenic survival) and compare with structurally simplified analogs .

Methodological Recommendations

  • Synthetic Optimization : Use continuous flow reactors for scalable production, reducing reaction time by 30% while maintaining >90% yield .
  • Biological Screening : Prioritize target-specific assays (e.g., kinase inhibition) over broad-spectrum cytotoxicity tests to clarify mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

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